![molecular formula C10H7BrN2 B2989547 5-Bromo-4-methyl-1H-indole-2-carbonitrile CAS No. 1857296-19-5](/img/structure/B2989547.png)
5-Bromo-4-methyl-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 1857296-19-5 . It has a molecular weight of 235.08 and its IUPAC name is 5-bromo-4-methyl-1H-indole-2-carbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methyl-1H-indole-2-carbonitrile is 1S/C10H7BrN2/c1-6-8-4-7 (5-12)13-10 (8)3-2-9 (6)11/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a solid at room temperature . It has a molecular weight of 235.08 .Scientific Research Applications
Synthesis of Dihydroisoquinolines
This compound serves as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction .
Preparation of Benzoyl Indoles
It is used for the chemoselective and regioselective preparation of benzoyl indoles, which are important intermediates in pharmaceutical chemistry .
Development of PPARα/γ Dual Agonists
Researchers utilize this compound for the preparation of novel PPARα/γ dual agonists, which have potential applications in treating metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .
Antioxidant Potential Evaluation
In the field of antioxidant research, derivatives of this compound have been synthesized and evaluated for their scavenging potential compared to ascorbic acid .
Antiviral Activity Research
Derivatives have been prepared and investigated for antiviral activity against a broad range of RNA and DNA viruses, showcasing the biological potential of indole derivatives .
Synthesis of Pyrano[3,2-b]indole Derivatives
The compound is used in catalysis for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives, which are valuable in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methyl-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-8-4-7(5-12)13-10(8)3-2-9(6)11/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNFIACSSLPWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-1H-indole-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.